![molecular formula C16H16FNOS B5632702 N-(4-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5632702.png)

N-(4-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

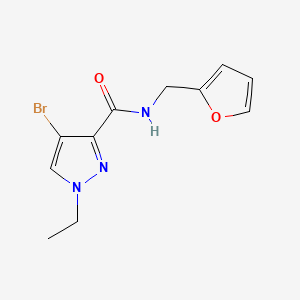

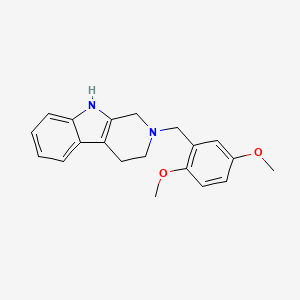

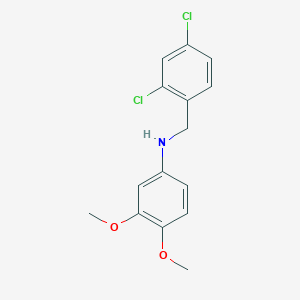

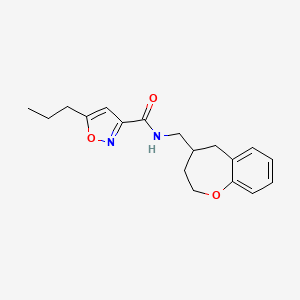

N-(4-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide belongs to a class of organic compounds that contain both an amide functional group and a thioether linkage. The presence of a fluorophenyl group suggests potential for specific biological activities, given the importance of fluorine in medicinal chemistry. Compounds with similar structural features are often explored for their chemical and biological properties, including potential pharmaceutical applications.

Synthesis Analysis

The synthesis of similar compounds typically involves the condensation of an appropriate amine with an acyl chloride or an ester under controlled conditions to form the amide bond. A thioether linkage can be introduced through a nucleophilic substitution reaction where a methylbenzyl moiety is reacted with a suitable sulfur donor in the presence of a base. For instance, Sunder and Maleraju (2013) discussed the synthesis of derivatives that share a resemblance in structural complexity and functional groups, highlighting the role of NMR, IR, and Mass spectra in confirming chemical structures.

Molecular Structure Analysis

The molecular structure of compounds like this compound can be elucidated using spectroscopic methods such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry. X-ray crystallography may provide detailed insights into the arrangement of atoms within the crystal lattice, showcasing the geometry around the amide bond and the orientation of the fluorophenyl and methylbenzylthio groups relative to each other. For example, the crystal structure analysis conducted by Ping (2007) on a similar compound reveals the significance of NMR and X-ray diffraction in understanding the molecular geometry.

Chemical Reactions and Properties

The amide bond in this compound is typically stable under physiological conditions, but can undergo hydrolysis under acidic or basic conditions. The thioether moiety is susceptible to oxidation to form sulfoxides and sulfones. The presence of the fluorine atom can influence the reactivity and electronic properties of the phenyl ring, potentially affecting its interactions with biological targets.

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystalline form can be influenced by the molecular structure. The introduction of a fluorine atom often increases the compound's lipophilicity, which is an important factor in drug design for membrane permeability.

Chemical Properties Analysis

The chemical properties of this compound, such as acidity/basicity, reactivity with nucleophiles and electrophiles, and stability, are dictated by the functional groups present. The amide linkage contributes to the compound's hydrogen bonding capability, impacting its solubility and interaction with biological molecules.

References

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-2-[(4-methylphenyl)methylsulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNOS/c1-12-2-4-13(5-3-12)10-20-11-16(19)18-15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYIMEXOYGQVML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-4-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5632632.png)

![5-[3-(2-thienyl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5632633.png)

![8-(6-methoxypyrimidin-4-yl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5632647.png)

![1-(methoxyacetyl)-3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)piperidine](/img/structure/B5632651.png)

![N-[4-(benzoylamino)phenyl]-3-methoxybenzamide](/img/structure/B5632659.png)

![3-(1-butyl-1H-imidazol-2-yl)-1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]piperidine](/img/structure/B5632673.png)

![2-(2-methoxyethyl)-8-[(2-oxopyrrolidin-1-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5632685.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(2-methylphenyl)acetamide](/img/structure/B5632720.png)